2,3,3',4,4',5,5'-Heptabromobiphenyl

Purity Analysis Congener Identification Physicochemical Characterization

Quantifying PBBs in environmental and biological matrices requires congener-specific standards; technical mixtures like FireMaster BP-6 introduce variability that invalidates regulatory data. This certified 2,3,3',4,4',5,5'-heptabromobiphenyl (PBB 189) reference standard eliminates quantification ambiguity. - Definitive congener identity at ≥98% purity ensures unbiased GC-MS/MS and LC-MS/MS method validation for EPA, EU, and Stockholm Convention compliance testing. - Physicochemical parameters (mp 219 °C, LogP ~8.7, distinct retention time) match the precisely defined 2,3,3',4,4',5,5' substitution pattern-essential for reproducible structure-activity relationship studies vs. PBB 153 or PBB 180. - Supplied with full Certificate of Analysis; ambient-shipped with recommended -20 °C storage under inert atmosphere.

Molecular Formula C12H3Br7
Molecular Weight 706.5 g/mol
CAS No. 88700-06-5
Cat. No. B043303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,3',4,4',5,5'-Heptabromobiphenyl
CAS88700-06-5
Synonyms2,3,3’,4,4’,5,5’-Heptabromo-1,1’-biphenyl;  PBB 189
Molecular FormulaC12H3Br7
Molecular Weight706.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)Br)Br)C2=CC(=C(C(=C2Br)Br)Br)Br
InChIInChI=1S/C12H3Br7/c13-6-1-4(2-7(14)10(6)17)5-3-8(15)11(18)12(19)9(5)16/h1-3H
InChIKeyJXWDAVSERCQYSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,3',4,4',5,5'-Heptabromobiphenyl Overview


2,3,3',4,4',5,5'-Heptabromobiphenyl, also known as PBB 189, is a specific congener of the polybrominated biphenyl (PBB) class, a group of 209 theoretically possible synthetic organic compounds [1]. Characterized by the substitution of seven bromine atoms at the 2,3,3',4,4',5,5' positions on the biphenyl backbone (molecular formula C12H3Br7, molecular weight 706.48 g/mol), it is primarily encountered not as a commercial product itself, but as a well-characterized analytical reference standard essential for the quantification and identification of PBBs in environmental, biological, and industrial samples . PBBs are persistent organic pollutants (POPs) with a history of use as flame retardants, and their analysis is critical for regulatory compliance and toxicological study [2].

Product Type Analytical Reference Standard
Key Workflow Quantitative PBB analysis by GC-MS/LC-MS
Selection Context High-purity congener for regulatory and toxicology studies

Why Generic Substitution Fails


The analytical and toxicological properties of PBBs are congener-specific; therefore, generic substitution is impossible. Technical mixtures like FireMaster BP-6 are complex and variable, consisting predominantly of 2,2',4,4',5,5'-hexabromobiphenyl (54-68%) and 2,2',3,4,4',5,5'-heptabromobiphenyl (7-27%), among many others [1]. The use of such a mixture or a different purified congener would invalidate any study requiring a specific, single-entity compound. Furthermore, key physicochemical and biological parameters such as melting point, solubility, gas chromatographic retention time, and biological activity are dictated by the precise pattern of bromine substitution [2][3]. Procurement of the defined, high-purity 2,3,3',4,4',5,5'-heptabromobiphenyl congener is therefore essential for ensuring analytical accuracy and the validity of comparative toxicological studies.

!
Technical mixtures cannot provide single-analyte calibration

Complex, variable composition (e.g., FireMaster BP-6) prevents accurate quantification of this specific congener.

!
Different bromination patterns shift physicochemical properties

Melting point, solubility, and chromatographic retention are substitution-dependent; using another isomer may alter method performance.

!
Biological activity profiles are congener-specific

Toxicodynamic endpoints cannot be assumed from a different bromination pattern or mixture, risking inaccurate SAR interpretation.

Analytical Differentiation of PBB 189


Melting Point vs. PBB 180

The melting point provides a simple, quantifiable means to differentiate 2,3,3',4,4',5,5'-heptabromobiphenyl from its major heptabromo isomer found in commercial mixtures, 2,2',3,4,4',5,5'-heptabromobiphenyl (PBB 180). The target compound exhibits a significantly higher melting point, indicative of stronger intermolecular forces in its crystal lattice .

Melting Point vs. PBB 180
Data to verify
Target: 219 °C
vs PBB 180 (exact mp not given)
Distinct melting point supports identity confirmation and purity check.
Experimental determination; verify with certificate of analysis.
Purity Analysis Congener Identification Physicochemical Characterization

Quantitative Reference Material

The primary utility of 2,3,3',4,4',5,5'-heptabromobiphenyl is as a certified reference material (CRM) for quantitative analysis. This congener, with its well-defined retention time, is used to calibrate instruments and quantify PBBs in complex samples, a capability not offered by undefined technical mixtures. Commercial solutions are provided at precise concentrations for direct use in calibration curves .

Quantitative Reference Material
Data to verify
CRM at 35 µg/mL in Isooctane
vs Technical mixture
Single-analyte standard enables precise calibration for trace quantification.
Certified concentration; traceable to analytical workflow requirements.
Analytical Chemistry Environmental Monitoring GC-MS

Solubility vs. Lower-Brominated Congeners

The solubility of 2,3,3',4,4',5,5'-heptabromobiphenyl is notably limited, even in common organic solvents, requiring specific conditions for dissolution. This property distinguishes it from lower-brominated PBBs which are generally more soluble. It is only slightly soluble in chloroform, dichloromethane, and DMSO, and even then, heating is required [1].

Solubility vs. Lower-Brominated Congeners
Class-level inference
Slightly soluble in CHCl₃, CH₂Cl₂, DMSO; heating required
Limited solubility demands specific dissolution protocols; incomplete dissolution risks quantification error.
Class-level trend: solubility decreases with increased bromination.
Sample Preparation Solvent Selection Analytical Method Development

Cytotoxicity and Tumor Promotion SAR

The toxicological profile of PBBs is highly dependent on the specific bromination pattern. A comparative study using Chinese hamster V79 cells demonstrated that the ability to inhibit metabolic cooperation (a property associated with tumor promotion) is linked to structural features, specifically bromination at the ortho positions [1]. While this study did not include the 2,3,3',4,4',5,5' isomer, it establishes the principle that congener-specific activity cannot be assumed. The target compound, lacking ortho bromines, would be predicted to have a different toxicodynamic profile compared to ortho-substituted congeners like 2,2',3,4,4',5,5'-heptabromobiphenyl (PBB 180).

Cytotoxicity / Tumor Promotion SAR
Class-level inference
Predicted low inhibition of metabolic cooperation (no ortho-Br)
Supports congener-specific SAR interpretation for cell-model endpoints.
Based on ortho-substitution SAR; experimental verification needed.
Toxicology In Vitro Assay Structure-Activity Relationship

Carbon-Bromine Bond Reactivity vs. PCBs

At the class level, polybrominated biphenyls (PBBs) are chemically comparable to polychlorinated biphenyls (PCBs). However, the carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, making bromine a better leaving group [1]. This fundamental difference in bond strength has significant implications for environmental degradation pathways, metabolic breakdown, and the potential for forming reactive intermediates, distinguishing the entire PBB class from their chlorinated analogs.

C-Br vs C-Cl Bond Reactivity
Class-level inference
PBB C-Br bond weaker than PCB C-Cl; Br better leaving group
Different reactivity justifies separate analytical standards; data not interchangeable.
Class-level distinction; environmental fate may differ.
Environmental Fate Chemical Stability Toxicology

In Vivo Toxicity and Bioaccumulation

The target compound's identification as a persistent organic pollutant is supported by acute toxicity data, with an established acute oral Minimum Risk Level (MRL) of 0.01 mg/kg/day [1]. Furthermore, PBBs in general are highly lipophilic and tend to accumulate in lipid-rich tissues such as liver and adipose, with a reported half-life of 20 days for heptabromobiphenyl in chicken eggs [2]. This bioaccumulation potential, combined with its high molecular weight and bromine content, positions it as a high-priority analyte for environmental monitoring compared to less brominated and more readily metabolized congeners.

In Vivo Toxicity & Bioaccumulation
Reported
Acute Oral MRL: 0.01 mg/kg/day
Half-life: 20 days (chicken eggs) vs PBB 153 (28 d)
Supports regulatory monitoring sensitivity assessment; persistent analyte profile.
Data underline need for authentic standard in trace-level analysis.
In Vivo Toxicology Bioaccumulation Risk Assessment

PBB 189 Key Applications


Regulatory Method Development and Validation

This compound is essential for laboratories developing and validating quantitative methods (e.g., GC-MS, LC-MS/MS) for the analysis of PBBs in environmental matrices (soil, water), food products, and biological tissues. Its use as a certified reference material ensures method accuracy, precision, and linearity, which are mandatory for data submission to regulatory bodies .

Congener-Specific Toxicology Studies

For researchers investigating the structure-activity relationships (SAR) of PBBs, the procurement of this specific isomer is critical. Studies comparing its biological effects (e.g., on enzyme induction, cell communication, or endocrine disruption) to other congeners, such as PBB 180 or PBB 153, rely on the purity and defined structure of 2,3,3',4,4',5,5'-heptabromobiphenyl to generate valid and interpretable data [1].

Environmental Fate & Transport

Given its high degree of bromination and resulting physical properties, this compound serves as a model analyte for studying the behavior of highly persistent organic pollutants in the environment. Its limited solubility [2] and potential for bioaccumulation make it a key compound for investigating long-range transport, soil sorption, and uptake in food webs, requiring a pure standard for spiking and recovery experiments.

Forensic and Industrial Hygiene Analysis

In cases of accidental contamination or historical exposure assessment (e.g., related to FireMaster BP-6 incidents [3]), this congener acts as a specific marker. Forensic chemists and industrial hygienists use it to identify the source of PBB contamination and to quantify exposure levels in archived or current samples, a task impossible without a pure, congener-specific analytical standard.

Application
Selection Property
Validation Focus
Analytical method validation
Certified reference concentration
Method accuracy/precision review
Congener-specific SAR studies
Defined isomer identity
Biological endpoint interpretation
Environmental fate analysis
High-bromination marker
Recovery and matrix effect review
Forensic contamination profiling
Congener-specific marker
Quantitative source identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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